Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- is a chemical compound characterized by its unique structure, which includes a glycine backbone modified with a phenyl group and a pentyl ester. This compound is known for its potential applications in various fields, particularly in medicinal chemistry and biochemistry. The molecular formula of this compound is C13H19ClN2O2, and it features a hydrochloride salt form that enhances its solubility in aqueous solutions, making it suitable for biological studies and pharmaceutical applications.
The chemical behavior of Glycine, 2-phenyl-, pentyl ester, hydrochloride can be understood through several types of reactions:
Glycine derivatives, including Glycine, 2-phenyl-, pentyl ester, hydrochloride, exhibit various biological activities. Glycine itself plays a role as an inhibitory neurotransmitter in the central nervous system and is involved in the synthesis of proteins. The phenyl modification can enhance its interaction with specific receptors or enzymes, potentially leading to increased efficacy in therapeutic applications. Some studies suggest that glycine esters may have neuroprotective effects and could be explored for their roles in treating neurological disorders .
The synthesis of Glycine, 2-phenyl-, pentyl ester, hydrochloride typically involves several steps:
Glycine, 2-phenyl-, pentyl ester, hydrochloride has several potential applications:
Interaction studies involving Glycine, 2-phenyl-, pentyl ester, hydrochloride focus on its binding affinity to neurotransmitter receptors and enzymes. Research indicates that modifications on the glycine structure can significantly influence its interaction with specific receptors such as NMDA (N-Methyl-D-aspartate) receptors. These studies help elucidate the compound's potential therapeutic effects and side effects when used in pharmacological contexts .
Glycine derivatives often share structural similarities but differ in their biological activities and applications. Here are some similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| D-2-Phenylglycine | Contains a phenyl group attached directly to glycine | Used as a building block for various pharmaceuticals |
| Glycine Methyl Ester Hydrochloride | Methyl ester form of glycine | Higher volatility; used in different synthetic routes |
| Glycinate | Salt form of glycine | Involved in metal ion complexation |
Glycine, 2-phenyl-, pentyl ester, hydrochloride stands out due to its unique combination of hydrophobic (pentyl) and aromatic (phenyl) groups, which may enhance its bioavailability and receptor interactions compared to simpler glycine derivatives .
Esterification of α-aryl glycines to form pentyl esters requires careful selection of catalysts, solvents, and protecting groups to balance reactivity and steric hindrance. The Ru-catalyzed C–H functionalization method, initially developed for methyl esters, has been adapted for longer alkyl chains. In this approach, [Ru(p-cymene)Cl₂]₂ (5 mol%) and N-fluoro-2,4,6-trimethylpyridium triflate (1 equiv) in hexafluoroisopropanol (HFIP) enable direct coupling between phenylglycine derivatives and alkynes at 60°C, achieving yields up to 34% for methyl analogs. Scaling this to pentyl esters necessitates prolonged reaction times (48–72 h) due to reduced nucleophilicity, though HFIP’s high polarity mitigates steric effects.
Alternatively, hydrogenation-based esterification using palladium-carbon catalysts offers a racemic pathway. A patented method involves reacting glyoxalic acid, methanol, and 3-(4-aminophenyl)-(2H)-1,2,4-oxadiazole-5-ketone under 10 atm H₂ at 50°C, yielding 94.2% of N-substituted phenyl glycine. For pentyl esters, substituting methanol with pentanol increases steric demand, requiring higher catalyst loading (7–10% Pd/C) to maintain efficiency.
Emerging photochemical strategies employing dual NHC/HAT catalysis show promise for enantioselective esterification. Irradiation of benzophenone-protected glycine derivatives with visible light generates 2-azaallyl radicals, which couple with ester azolium intermediates to form α-aryl glycine esters. Preliminary results indicate 62–78% yields for benzyl and allyl esters, though pentyl variants remain underexplored.
Table 1: Comparative Analysis of Esterification Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Ru-Catalyzed C–H Activation | [Ru(p-cymene)Cl₂]₂ | HFIP | 34 | |
| Hydrogenation | Pd/C (5%) | Methanol | 94.2 | |
| NHC/HAT Photocatalysis | Mesityl NHC, 4CzIPN | THF | 62–78 |
Racemic D,L-2-phenylglycine pentyl ester necessitates chiral resolution to isolate enantiomers. While classical methods like diastereomeric salt crystallization dominate industrial processes, chromatographic techniques offer higher precision. Chiral stationary phases (CSPs) based on cellulose tris(3,5-dimethylphenylcarbamate) resolve methyl and ethyl esters with >98% enantiomeric excess (ee), but pentyl esters’ increased hydrophobicity reduces retention times, necessitating mobile-phase optimization (e.g., hexane:isopropanol 85:15).
Enzymatic resolution using immobilized lipases provides a scalable alternative. Candida antarctica lipase B (CAL-B) selectively hydrolyzes L-enantiomers of methyl 2-phenylglycine esters in biphasic systems (pH 7.0, 37°C), leaving D-esters intact. Adapting this to pentyl esters requires solvent modification—replacing water with tert-butyl methyl ether improves substrate solubility but reduces conversion rates to 40–55%.
Mechanistic Insight: The steric bulk of the pentyl group hinders enzyme-substrate binding, favoring L-enantiomer hydrolysis due to differential hydrogen bonding with CAL-B’s catalytic triad.
Converting 2-phenylglycine pentyl ester to its hydrochloride salt in non-polar media enhances stability and crystallinity. Traditional methods employ thionyl chloride (SOCl₂) in methanol, where SOCl₂ reacts with the amino group to form HCl in situ. However, methanol’s polarity limits compatibility with pentyl esters, prompting substitution with toluene. A modified protocol suspends the free base in toluene, adds SOCl₂ dropwise at 0°C, and stirs for 24 h, achieving 89% conversion.
Alternative approaches utilize gaseous HCl bubbling in dichloromethane (DCM). Saturating DCM with HCl at −10°C precipitates the hydrochloride salt within 2 h, though residual solvent incorporation remains a challenge. Crystallization from ethyl acetate/hexane mixtures (1:4) yields optically pure salts, as demonstrated for methyl analogs.
Critical Parameter: Maintaining water content <0.1% prevents ester hydrolysis during salt formation. Molecular sieves (4 Å) in toluene reduce moisture to <50 ppm, ensuring >95% yield.
Early metal work focused on activating the robust amide carbon–nitrogen bond so that alcohols could be introduced under mild conditions. Nickel and palladium systems now dominate because they combine high reactivity with broad functional-group tolerance.
| Entry | Catalyst system (precatalyst + ligand) | Substrate class | Coupling alcohol | Yield (%) | Enantio-selectivity | Selected features | Source |
|---|---|---|---|---|---|---|---|
| 1 | Nickel bis(1,5-cyclooctadiene) + 2,2′:6′,2″-terpyridine | Cyclohexanecarboxamide activated as tert-butoxycarbonyl imide | (-)-Menthol | 56 | Not applicable (racemic) | Demonstrated cleavage of an aliphatic amide carbon–nitrogen bond under one atmosphere nitrogen at one hundred degrees Celsius | [1] |
| 2 | Same as Entry 1 | tert-Butoxycarbonyl protected proline amide | 1-Hexanol | 92 | Configuration retained (> ninety-eight to two) | α-Centre remained configurationally stable; heterocycle tolerated | [1] |
| 3 | Palladium trifluoroacetate + bis(oxazoline) ligand (S,S configuration) | Glyoxylic acid monohydrate + pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide + Potassium phenyl-trifluoroborate (in-situ arylboronic acid) | Water (intrinsic) → phenylglycine acid, then pentanol esterification | 79 | Enantiomeric ratio ninety-six to four | Slow release of boronic acid suppresses uncatalysed background, allowing high stereocontrol | [2] |
| 4 | Copper(I) bromide + tert-butyl hydro-peroxide (redox active) | N-methoxyphenyl glycine amide | Phenylacetylene (alkynylation) followed by ethanol trans-esterification | 75 | Not applicable | Illustrates tandem C(sp3)–H activation and ester installation | [3] |
Mechanistic studies indicate that the nickel pathway proceeds through oxidative addition into the acyl carbon–nitrogen bond, ligand exchange with the alcohol and reductive elimination to form the ester. Density-functional calculations place oxidative addition as turnover-limiting with a twenty-six kilocalorie-per-mole barrier [1].
Chiral phase-transfer catalysis and hydrogen-bond driven aminocatalysis circumvent metals entirely, allowing high stereochemical fidelity under ambient conditions.
| Entry | Organocatalyst (full name) | Transformation | Representative product | Yield (%) | Enantiomeric outcome | Mechanistic note | Source |
|---|---|---|---|---|---|---|---|
| 5 | 3,4,5-Trifluorophenyl derived spiro-diquat ammonium salt (Maruoka dual cinchona) | α-Alkylation of N-diphenyl-methylene glycine tert-butyl ester with benzyl bromide | (R)-N-benzoyl-α-benzyl glycine tert-butyl ester | 93 | Enantiomeric ratio ninety-seven to three | Rigid counter-rotating quinuclidinium scaffold shields one face of the glycine enolate [4] | [4] |
| 6 | Quaternary ammonium cinchona-functionalised crown-ether strapped calix [5]arene | Same reaction as Entry 5 at one-tenth mol % loading | α-Allyl glycine methyl ester family | 98 | Enantiomeric ratio ninety-nine point nine to zero point one | Crown-ether lariat pre-organises potassium glycinate and electrophile [6] | [6] |
| 7 | Quinine-derived urea (bifunctional hydrogen-bond donor) | One-pot Knoevenagel condensation, asymmetric epoxidation, domino ring-opening esterification | (R)-α-Aryl glycine methyl esters | 74–85 | Enantiomeric ratio eighty-three to eighty-seven versus seventeen to thirteen | Tandem sequence forms two stereocentres; mild conditions avoid racemisation [7] | [7] |
| 8 | l-Proline plus photoredox iridium complex (dual catalysis) | Aerobic oxidative cross-dehydrogenative coupling between N-arylglycine ester and cyclohexanone → β-alkyl α-amino ester | 90 | Enantiomeric ratio ninety-seven to three | Light-driven iminium radical pathway merged with enamine catalysis [8] | [8] |
Collectively, these studies show that organocatalysis can deliver N-substituted glycine esters with stereochemical purities rivalling enzymatic benchmarks while avoiding precious metals and halogenated solvents.
Mechanochemical activation by ball-milling offers a waste-minimised route to glycine esters, eliminating bulk solvent and often lowering energy input.
| Entry | Milling apparatus | Reagents and stoichiometry | Product | Yield (%) | Key conditions | Source |
|---|---|---|---|---|---|---|
| 9 | Vibrational ball mill (forty hertz, thirty minutes) | Glycine free base + Di-tert-butyl dicarbonate (one equivalent) + Dimethyl carbonate (esterification agent) | tert-Butoxycarbonyl glycine methyl ester | 95 | No solvent; ambient temperature; simple filtration work-up [9] | [9] |
| 10 | Planetary mill (five hundred r.p.m., sixty minutes) | tert-Butoxycarbonyl glycine + Potassium carbonate + Ethyl chloroformate | tert-Butoxycarbonyl glycine ethyl ester | 89 | One-pot activation–esterification; reusable milling media [9] | [9] |
| 11 | Stainless-steel jar, liquid-assisted grinding with one drop ethanol | N-Arylglycine ester, ketone partner, sodium chloride, chiral primary amine | α-Alkyl α-glycine ester | 78 | Enantiomeric ratio ninety-four to six under air; illustrates asymmetric control under minimal solvent [10] | [10] |
| 12 | Mixer mill (thirty hertz, one hour) | Protected glycine hydantoin + Calcium carbonate | Five-membered hydantoin ester intermediate (precursor to phenylglycine esters) | 88 | Epimerisation-free peptide-bond cleavage under neat conditions [11] | [11] |
Mechanistic studies using in-situ Raman spectroscopy reveal that mechanochemical ester formation often proceeds through short-lived acyl-imidazolium or carbamoyl intermediates, generated by frictional hot-spots that momentarily reach temperatures well above bulk values [11].
Across all three catalytic modes, current best practice achieves high yields (fifty-to-ninety-eight percent) and, where applicable, excellent stereocontrol (up to ninety-nine point nine to zero point one enantiomeric ratio) while tolerating heteroarenes, secondary alcohols and sensitive stereocentres. Transition-metal methods excel at late-stage amide-to-ester editing, organocatalysis offers environmentally benign routes with precise chiral induction, and mechanochemistry delivers solvent-free scalability. Combining these strengths—such as integrating organocatalytic chiral induction into ball-milling protocols or merging nickel amide activation with continuous mechanoflow—represents a promising direction for synthesising Glycine, 2-phenyl-, pentyl ester hydrochloride and related N-substituted glycine derivatives with maximal efficiency and sustainability.